molecular formula C13H21NO3S B5038593 [(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine

[(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine

Cat. No.: B5038593
M. Wt: 271.38 g/mol
InChI Key: QBPUUTRIWBBSJU-UHFFFAOYSA-N
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Description

[(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine is an organic compound that features a sulfonyl group attached to a diethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine typically involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Compounds with various functional groups replacing the ethoxy group.

Scientific Research Applications

[(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of [(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The ethoxy and diethylamine moieties may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

[(2-Ethoxy-5-methylphenyl)sulfonyl]diethylamine can be compared with other sulfonyl-containing compounds:

    [(2-Methoxy-5-methylphenyl)sulfonyl]diethylamine: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its reactivity and solubility.

    [(2-Ethoxy-4-methylphenyl)sulfonyl]diethylamine: Positional isomer with the methyl group at the 4-position, which may influence its steric and electronic properties.

    [(2-Ethoxy-5-methylphenyl)sulfonyl]dimethylamine: Contains a dimethylamine group instead of diethylamine, which could alter its pharmacokinetic and pharmacodynamic profiles.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can significantly impact its chemical behavior and applications.

Properties

IUPAC Name

2-ethoxy-N,N-diethyl-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-5-14(6-2)18(15,16)13-10-11(4)8-9-12(13)17-7-3/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPUUTRIWBBSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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